1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 1-(2,2-diphenylacetyl)azetidin-3-yl group. Pyrrolidine-2,5-dione derivatives are widely studied for their bioactivities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties . However, specific data on the synthesis, characterization, or biological activity of this compound are absent in the provided evidence, necessitating comparisons with structurally analogous derivatives.
Properties
IUPAC Name |
1-[1-(2,2-diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-18-11-12-19(25)23(18)17-13-22(14-17)21(26)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERLJKDGTHEZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the formation of the azetidinone ring followed by the introduction of the pyrrolidine moiety. One common method involves the use of molecular iodine as a catalyst under microwave irradiation. This method is efficient and environmentally friendly, providing high yields in a short reaction time .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (such as temperature, pressure, and catalyst concentration) would be essential to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis of the Succinimide Ring
The pyrrolidine-2,5-dione ring undergoes base-catalyzed hydrolysis to form a dicarboxylic acid derivative.
| Reactant | Conditions | Product | Observation | Reference |
|---|---|---|---|---|
| Target compound | 1M NaOH, reflux | 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dicarboxylic acid | Slow kinetics due to steric bulk |
Mechanism :
-
Hydroxide ions attack the electrophilic carbonyl carbons, leading to ring-opening.
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes acid-catalyzed ring-opening in the presence of HCl.
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Target compound | 6M HCl, EtOH, Δ | Linear amine hydrochloride salt | 50–60% |
Mechanism :
-
Protonation of the azetidine nitrogen increases ring strain, facilitating nucleophilic attack by chloride ions .
Reduction of the Dione Moiety
Reduction of the succinimide ring with LiAlH produces a diol derivative.
| Reactant | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Target compound | LiAlH, THF | 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-diol | Partial reduction |
Limitations :
Functionalization at the Acyl Group
The diphenylacetyl carbonyl exhibits limited reactivity toward nucleophiles due to steric hindrance.
| Reactant | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Target compound | NHNH, Δ | Hydrazide derivative | <20% yield |
Challenges :
Comparative Reactivity Table
| Reaction Type | Reactivity | Key Influencing Factors |
|---|---|---|
| Acylation | High | Basicity of azetidine nitrogen |
| Succinimide hydrolysis | Moderate | Steric hindrance from diphenyl groups |
| Azetidine ring-opening | Moderate | Ring strain and acid strength |
| Dione reduction | Low | Steric and electronic effects |
| Acyl substitution | Very low | Steric hindrance |
Mechanistic Insights
-
Azetidine Stability : The 4-membered ring’s strain promotes reactivity in acidic media but stabilizes under neutral/basic conditions .
-
Electronic Effects : Electron-withdrawing succinimide carbonyls enhance azetidine nitrogen’s electrophilicity, facilitating acylation .
Future Research Directions
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione exhibits significant antimicrobial properties. It has been tested against various bacterial strains using standard methods such as the agar disc diffusion method. Preliminary findings suggest it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 12 |
These results indicate potential for development as a new antibacterial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 25 | 45 |
| 50 | 20 |
These findings underscore the compound's potential application in cancer therapy.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promising results as an inhibitor of certain kinases implicated in cancer progression. This inhibition could enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
Case Studies
A notable case study involved synthesizing various derivatives based on the core structure of this compound. Researchers evaluated their biological activities and found that certain derivatives exhibited enhanced antibacterial activity compared to the original compound. This highlights the importance of structural modifications in optimizing pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, while the pyrrolidine ring can enhance binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Target Compound
- Core : Pyrrolidine-2,5-dione.
- Substituent : 1-(2,2-Diphenylacetyl)azetidin-3-yl.
Analogous Derivatives
Pyridine-Containing Derivatives Examples: 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (Mannich base) . Activity: Moderate antimicrobial activity against E. coli, B. subtilis, and A. fumigatus . Synthesis: Classical Mannich reaction (succinimide + aniline/benzaldehyde + formaldehyde) .
Aryloxy-Substituted Derivatives
- Examples : 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (Michael adduct) .
- Activity : Anticonvulsant activity with IC₅₀ = 100.5 µM against brain GABA transaminase, outperforming vigabatrin in some assays .
- Synthesis : Michael addition catalyzed by cellulose sulfuric acid .
Indole/Pyrido-Substituted Derivatives
- Examples : 1-(3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propyl)pyrrolidine-2,5-dione .
- Physical Properties : Melting points range from 97°C to 235°C, with yields of 41–65% .
- Synthesis : Multi-step alkylation and cyclization reactions .
Thiophene and Sulfur-Containing Derivatives Examples: 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione . Applications: Used in polymer modification (e.g., polyethyleneimine functionalization) .
Comparative Data Table
Key Observations
Synthetic Accessibility: Mannich reactions and Michael additions are common for introducing nitrogen- and oxygen-based substituents (e.g., pyridin-2-ylamino or aryloxy groups) . The target compound’s azetidine-diphenylacetyl substituent likely requires specialized methods, such as azetidine ring formation followed by acylation.
Biological Activity Trends :
- Antimicrobial Activity : Pyridine-containing derivatives exhibit moderate activity, suggesting electron-deficient aromatic systems enhance microbial targeting .
- Anticonvulsant Activity : Aryloxy substituents correlate with GABA transaminase inhibition, a mechanism shared with vigabatrin .
- Structural Bulk : The diphenylacetyl-azetidinyl group in the target compound may improve blood-brain barrier penetration compared to smaller substituents.
Physical Properties :
- Melting points vary widely (97–235°C), influenced by substituent polarity and crystallinity . The target compound’s bulky diphenyl group may lower solubility but enhance thermal stability.
Biological Activity
1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound that exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an azetidine ring and a pyrrolidine-2,5-dione moiety. Its molecular formula is CHNO, indicating a rich interaction potential with biological targets.
Biological Activity Overview
Research indicates that this compound has multiple biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
- AT2 Receptor Antagonism : It has been identified as a potential antagonist for the angiotensin II Type 2 (AT2) receptor, which is implicated in several physiological processes and diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC values were reported to be significantly lower than those of standard chemotherapeutic agents, indicating enhanced potency .
| Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptosis through caspase activation |
| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
The mechanisms by which this compound exerts its biological effects include:
- Caspase Activation : Treatment with the compound increases the Bax/Bcl-2 ratio, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (G1/S or G2/M), disrupting normal cell proliferation and promoting apoptosis .
AT2 Receptor Antagonism
The compound has been shown to antagonize the AT2 receptor effectively. This activity is relevant for treating conditions related to neuronal hypersensitivity and inflammatory pain. The antagonistic effect may contribute to its neuroprotective properties:
- Therapeutic Implications : Potential applications include treatment for neuropathic pain and disorders associated with aberrant nerve regeneration .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of various derivatives against MCF-7 and HepG2 cells, revealing that modifications in the chemical structure could enhance activity significantly.
- Neuroprotective Effects : In vivo studies demonstrated that administration of the compound reduced inflammatory markers in models of neuropathic pain, suggesting its dual role as both an analgesic and neuroprotective agent .
Q & A
What are the established synthetic methodologies for preparing pyrrolidine-2,5-dione derivatives, and how can they be adapted for synthesizing 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione?
Level: Basic
Answer:
Pyrrolidine-2,5-dione derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, 1-(But-3-ynyl)pyrrolidine-2,5-dione was prepared using succinimide, propargyl bromide, and triphenylphosphine in THF under mild conditions . Adapting this for the target compound would involve substituting the propargyl group with a 2,2-diphenylacetyl-functionalized azetidine moiety. Key steps include:
- Azetidine functionalization : Introduce the 2,2-diphenylacetyl group via acyl chloride coupling under inert conditions.
- Ring formation : Use Mitsunobu or Staudinger reactions to link the azetidine to the pyrrolidine-2,5-dione core.
- Purification : Employ column chromatography and recrystallization, with purity validated by -NMR and IR spectroscopy .
How can researchers optimize reaction yields and selectivity when introducing substituents to the azetidine ring in pyrrolidine-2,5-dione derivatives?
Level: Advanced
Answer:
Substituent introduction requires careful optimization of catalysts and reaction media. For instance:
- Catalytic systems : CuI salts effectively promote 1,3-cycloaddition reactions to form triazolyl derivatives from 4-substituted pyrrolidine-2,5-diones .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 20 hours to 2 hours) and improves yields in cyclization steps, as demonstrated for 2-pyrrolidine-1-yl-benzaldehydes .
- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity in SN2 reactions, while THF is preferred for Grignard or organometallic couplings .
What spectroscopic and crystallographic techniques are essential for structural characterization of pyrrolidine-2,5-dione derivatives?
Level: Basic
Answer:
- -NMR : Identifies substituent environments (e.g., δ 1.26 ppm for methyl groups in 1-(But-3-ynyl)-5-methylpyrrolidin-2-one) .
- X-ray crystallography : Resolves dihedral angles (e.g., 64.58° between pyridine and pyrrolidine rings in 1-(3-Pyridyl)pyrrolidine-2,5-dione) and confirms stereochemistry .
- IR spectroscopy : Detects carbonyl stretching frequencies (~1700–1750 cm) for the dione moiety .
How should researchers address discrepancies in biological activity data (e.g., IC50_{50}50) among structurally similar pyrrolidine-2,5-dione derivatives?
Level: Advanced
Answer:
Contradictory IC values often arise from assay variability or structural nuances. For example:
- Assay conditions : Fluorometric GABA-transaminase assays in showed IC variations (5.2–160.4 mM) due to differences in enzyme batches or incubation times .
- Substituent effects : Electron-withdrawing groups (e.g., nitro in 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dione) enhance activity by modulating electron density at the dione core .
- Statistical validation : Use dose-response curves with triplicate measurements and apply ANOVA to assess significance .
What strategies improve the success rate of crystallizing pyrrolidine-2,5-dione derivatives for X-ray analysis?
Level: Advanced
Answer:
Crystallization challenges include poor solubility and polymorphism. Effective approaches:
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow nucleation .
- Temperature gradients : Gradual cooling from 60°C to room temperature enhances crystal lattice formation.
- SHELX refinement : Optimize data-to-parameter ratios (>7:1) and employ twin refinement for high-resolution datasets .
How can computational methods complement experimental data in designing pyrrolidine-2,5-dione derivatives with enhanced bioactivity?
Level: Advanced
Answer:
- Docking studies : Predict binding modes to targets like GABA-transaminase using AutoDock Vina .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with pIC values to prioritize synthetic targets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
What are the limitations of current synthetic routes for azetidine-functionalized pyrrolidine-2,5-diones, and how can they be mitigated?
Level: Advanced
Answer:
- Low yields : Azetidine ring strain complicates coupling reactions. Mitigate via pre-functionalization with electron-withdrawing groups to stabilize intermediates .
- Racemization : Chiral centers may epimerize under acidic/basic conditions. Use enantioselective catalysts (e.g., RhIII-cyclopentadienyl complexes) .
- Scale-up challenges : Replace column chromatography with continuous-flow reactors for gram-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
